molecular formula C18H14ClN3O3S2 B3037323 4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide CAS No. 477860-46-1

4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

Cat. No. B3037323
CAS RN: 477860-46-1
M. Wt: 419.9 g/mol
InChI Key: DJCKDWHYVFRTPK-UHFFFAOYSA-N
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Description

“4-chloro-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound with the molecular formula C18H14ClN3O3S2 . It is also known as N’-(4-chlorobenzenesulfonyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C18H14ClN3O3S2. It contains an indole ring fused with a thiophene ring, a sulfonyl group attached to a benzene ring, and a carbohydrazide group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 419.91 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Anticancer Applications

  • Pro-apoptotic Indapamide Derivatives : A derivative, 4-Chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, showed significant pro-apoptotic activity on melanoma cell lines, highlighting its potential as an anticancer agent (Yılmaz et al., 2015).

  • Anticancer Activity of Benzenesulfonohydrazide Derivatives : Microwave-assisted synthesis of benzenesulfonohydrazide derivatives demonstrated promising in vitro anticancer activity against various human cancer cell lines (Kumar et al., 2015).

Antimicrobial Applications

  • Azetidinone Derivatives of Pyridine Containing Hydrazides : These compounds showed antibacterial and antifungal activities, indicating potential in antimicrobial applications (Senwar et al., 2017).

Molecular and Structural Analysis

  • Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of related benzenesulfonohydrazide derivatives contribute to understanding the structural and supramolecular features of these compounds (Salian et al., 2018).

Synthesis and Reactivity

  • Synthesis of Heterocyclic Compounds : Various researches have been conducted on the synthesis of thieno[3,2-b]indole derivatives and related compounds, providing insights into their chemical properties and reactivity (Al-Taifi et al., 2016).

  • Synthesis of S,N-Substituted Derivatives : Research on the synthesis of S,N-substituted 2-mercaptobenzenesulfonamide derivatives has shown potential pharmacological activity, further contributing to the versatility of these compounds (Pomarnacka & Kornicka, 1998).

properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c1-22-15-5-3-2-4-13(15)14-10-16(26-18(14)22)17(23)20-21-27(24,25)12-8-6-11(19)7-9-12/h2-10,21H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCKDWHYVFRTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
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4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide
Reactant of Route 6
4-chloro-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide

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